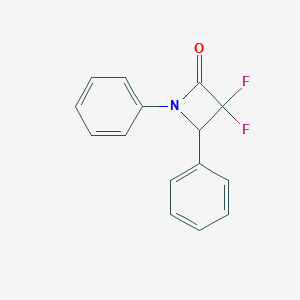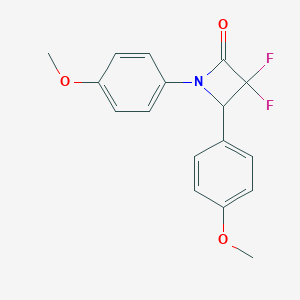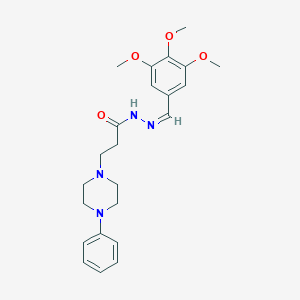![molecular formula C24H21N3O3 B380415 2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 326889-78-5](/img/structure/B380415.png)
2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). It is widely used in scientific research to study the role of sGC in various physiological processes.
Wirkmechanismus
2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione inhibits sGC activity by binding to the heme group of the enzyme, preventing it from binding to and activating guanosine triphosphate (GTP). This leads to decreased levels of cGMP, which is a key signaling molecule involved in many physiological processes.
Biochemical and Physiological Effects:
2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have a wide range of effects on various physiological processes. It has been shown to inhibit smooth muscle relaxation, platelet aggregation, and neurotransmitter release. It has also been shown to have anti-inflammatory effects and to inhibit tumor growth in some cases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments is its potency and selectivity for sGC inhibition. This allows researchers to study the specific role of sGC in various physiological processes. However, one limitation of using 2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is that it can have off-target effects on other enzymes and signaling pathways, which can complicate the interpretation of results.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. One area of interest is in studying the role of sGC in various disease states, such as hypertension, heart failure, and cancer. Another area of interest is in developing more potent and selective sGC inhibitors for use in clinical settings. Additionally, there is potential for using 2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione as a tool for studying the role of cGMP in various physiological processes.
Synthesemethoden
2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be synthesized by reacting 2-nitrobenzaldehyde with 4-phenylpiperazine to form 2-(4-phenylpiperazin-1-yl)benzaldehyde, which is then reacted with ethyl acetoacetate to form 2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione.
Wissenschaftliche Forschungsanwendungen
2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is primarily used in scientific research to study the role of sGC in various physiological processes. It has been shown to inhibit sGC activity in a dose-dependent manner, leading to decreased levels of cyclic guanosine monophosphate (cGMP) in cells and tissues. This can have a wide range of effects on physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmitter release.
Eigenschaften
IUPAC Name |
2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c28-21(26-14-12-25(13-15-26)18-8-2-1-3-9-18)16-27-23(29)19-10-4-6-17-7-5-11-20(22(17)19)24(27)30/h1-11H,12-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQPEWGHKGVUIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Benzothiazol-2-yl (3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl sulfide](/img/structure/B380336.png)

![2-[[1-[2-Hydroxy-3-(3,3,5-trimethylcyclohexyl)oxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B380340.png)

![3-(4-benzylpiperazin-1-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]propanamide](/img/structure/B380343.png)

![6-Amino-3-methyl-4-[5-(2,4,6-trichlorophenyl)thiophen-2-yl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B380347.png)
![ethyl (5-oxo-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B380348.png)
![Ethyl 2-({[1-({4-[(methoxycarbonyl)amino]phenyl}sulfonyl)-3-piperidinyl]carbonyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B380349.png)


![4-Ethyl 2-methyl 3-methyl-5-({3-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanoyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B380356.png)